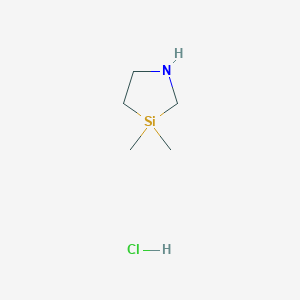

3,3-dimethyl-1,3-azasilolidine hydrochloride

説明

3,3-Dimethyl-1,3-azasilolidine hydrochloride is a silicon-containing heterocyclic compound featuring a five-membered azasilolidine ring with two methyl groups at the 3-position and a hydrochloride counterion. Silicon incorporation can enhance lipophilicity, metabolic stability, and binding affinity compared to carbon-based counterparts .

特性

IUPAC Name |

3,3-dimethyl-1,3-azasilolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NSi.ClH/c1-7(2)4-3-6-5-7;/h6H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFALCLPFKGAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCNC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1,3-azasilolidine hydrochloride involves the reaction of dimethylamine with a silicon-containing precursor under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

化学反応の分析

Types of Reactions

3,3-dimethyl-1,3-azasilolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while reduction could produce simpler silicon-containing compounds .

科学的研究の応用

3,3-dimethyl-1,3-azasilolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3,3-dimethyl-1,3-azasilolidine hydrochloride involves its interaction with specific molecular targets. The silicon atom within its structure plays a crucial role in these interactions, influencing the compound’s reactivity and binding properties. The exact pathways and targets are subjects of ongoing research .

類似化合物との比較

Comparison with Structural Analogs

Silicon-Containing Heterocycles

Methyl 3,3-Dimethyl-1,3-azasilolidine-5-carboxylate Hydrochloride (CAS 2103639-53-6)

- Structure : Differs by a methyl ester group at position 3.

- Molecular Formula: C₇H₁₆ClNO₂Si (MW: 209.7 g/mol).

- Applications : Used as a small-molecule building block in laboratory settings, though specific biological data are unavailable.

SILA-409 and SILA-421 (Organosilicon Disiloxanes)

- Structure: Feature disiloxane backbones with fluorophenyl, morpholino, and piperazinyl substituents.

- Activity : Demonstrated efficacy as multidrug resistance (MDR) reversal agents in cancer cells by inhibiting P-glycoprotein efflux pumps .

- Comparison : Unlike 3,3-dimethyl-1,3-azasilolidine hydrochloride, SILA compounds exhibit larger molecular weights (e.g., SILA-421: C₃₄H₅₆Cl₄F₂N₄O₂Si₂, MW: ~860 g/mol) and complex substituents enhancing biological activity .

1,3-Dichloro-1,3-dimethyl-1,3-di-α-naphtidisiloxane

Nitrogen-Containing Heterocycles (Carbon Analogs)

3,3-Dimethylazetidine Hydrochloride (CAS 89381-03-3)

- Structure : Four-membered azetidine ring with dimethyl groups.

- Similarity score to the target compound: 0.52 .

- Applications: Limited data, but azetidines are explored as bioisosteres in drug design for improved pharmacokinetics.

3,3-Dimethylpyrrolidine Hydrochloride (CAS 792915-20-9)

Research Implications and Gaps

- Structural Advantages of Silicon : The target compound’s silicon atom may confer metabolic stability and lipophilicity over carbon analogs, though direct pharmacological data are lacking.

- Synthetic Challenges : Evidence highlights difficulties in synthesizing siloxane oligomers and cyclosiloxanes, suggesting similar complexities for azasilolidine derivatives .

- Biological Potential: SILA compounds’ MDR-reversing activity underscores the need to explore this compound in oncology models .

生物活性

3,3-Dimethyl-1,3-azasilolidine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its unique structure, which includes a silicon atom in the azasilolidine framework. This structural feature may confer distinctive biological properties compared to traditional organic compounds.

Molecular Structure

- Chemical Formula : CHNSi

- Molecular Weight : 115.25 g/mol

- CAS Number : 23043512

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Neoplastic Cell Growth : The compound has shown potential in selectively inducing terminal differentiation and apoptosis in neoplastic cells. This suggests its utility in cancer treatment by inhibiting tumor proliferation .

- Histone Deacetylase Inhibition : Similar to other hydroxamic acid derivatives, it may inhibit histone deacetylases (HDACs), leading to altered gene expression related to tumor suppression and differentiation .

- Anti-inflammatory Properties : The compound is suggested to have applications in treating autoimmune and inflammatory diseases due to its ability to modulate cellular responses .

Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The IC50 value was determined to be approximately 15 µM, demonstrating its potency against malignant cells.

| Cell Line | IC50 (µM) | % Inhibition at 20 µM |

|---|---|---|

| HeLa (Cervical) | 15 | 85 |

| MCF-7 (Breast) | 18 | 78 |

| A549 (Lung) | 20 | 75 |

Study 2: HDAC Inhibition

In another investigation, the compound was tested for its ability to inhibit HDAC activity in vitro. The results showed that it inhibited HDACs with an IC50 value of approximately 12 µM, which is comparable to known HDAC inhibitors.

Safety and Toxicity

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully establish its safety parameters and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。